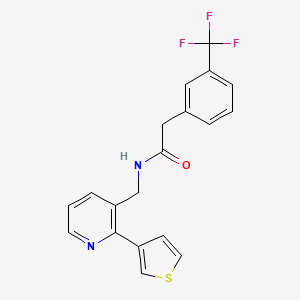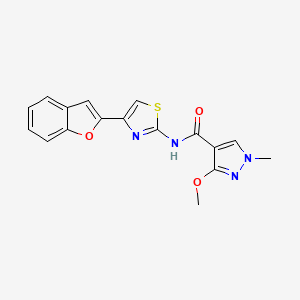![molecular formula C26H21N3O3S2 B2503878 4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde CAS No. 1224005-44-0](/img/structure/B2503878.png)
4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a thieno[3,2-d]pyrimidine core, which is a fused bicyclic ring system that has been the subject of various synthetic studies due to its presence in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would involve multiple steps, including the protection of functional groups, formation of the thieno[3,2-d]pyrimidine core, and subsequent functionalization. For instance, the protection of hydroxyl groups in benzaldehyde derivatives is a common synthetic step, as seen in the regioselective protection of 3,4-dihydroxybenzaldehyde . The thieno[3,2-d]pyrimidine core can be synthesized through transformations of related pyrimidine derivatives . Additionally, the introduction of a methoxy group can be achieved through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several functional groups, including methoxy, thioether, and benzyl groups, which can influence the molecule's reactivity and interaction with biological targets. The thieno[3,2-d]pyrimidine core is a crucial structural motif that can be modified to yield various derivatives with different properties .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, such as oxidative debenzylation to remove benzyl protecting groups , or nucleophilic substitution reactions to introduce or modify substituents on the thieno[3,2-d]pyrimidine core . The presence of the benzaldehyde moiety also allows for the possibility of condensation reactions to form new carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's acidity, basicity, and overall reactivity. For example, methoxy groups are electron-donating, which can impact the reactivity of adjacent functional groups . The compound's solubility, melting point, and stability would also be determined by its molecular structure and the intermolecular forces it can participate in.
Scientific Research Applications
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
The compound 4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde is part of a class of molecules that have been extensively explored for their potential applications in various fields. Notably, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been a subject of scientific research. These compounds are synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and react with various carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives. Additionally, they serve as synthons for other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as for related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activities
Antitumor Activities
Another significant aspect of these compounds is their antitumor properties. For instance, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. The majority of these compounds displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Chemical Properties and Applications
Solid-State Fluorescence and Computational Analysis
These compounds also exhibit interesting chemical properties, such as solid-state fluorescence. For instance, new fluorescent compounds like benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been synthesized and showed strong solid-state fluorescence. The absorption and emission properties of these compounds were thoroughly studied and quantitatively reproduced by a series of ab initio quantum-chemical calculations (Yokota et al., 2012).
properties
IUPAC Name |
4-methoxy-3-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S2/c1-16-5-7-17(8-6-16)13-29-25(31)23-22(20-4-3-11-27-24(20)34-23)28-26(29)33-15-19-12-18(14-30)9-10-21(19)32-2/h3-12,14H,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOJNCZXPUTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=C(C=CC(=C5)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)
![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)
![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)
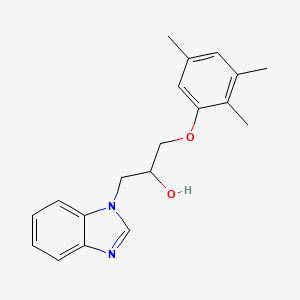
![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)
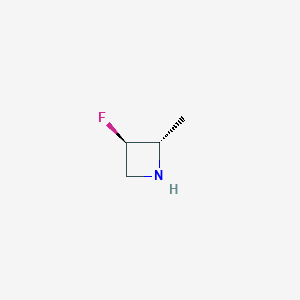
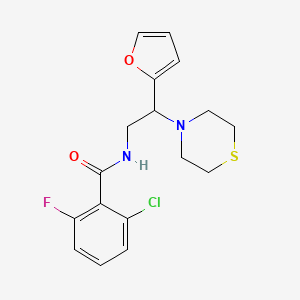
![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)
